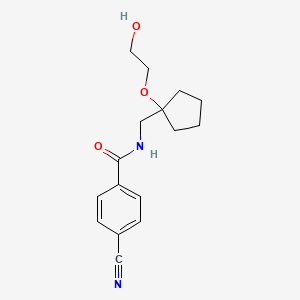

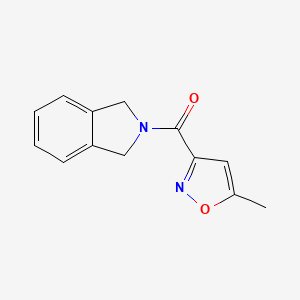

![molecular formula C8H16N2O4S B2508242 Methyl 1-[(dimethylamino)sulfonyl]prolinate CAS No. 1094603-59-4](/img/structure/B2508242.png)

Methyl 1-[(dimethylamino)sulfonyl]prolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Methyl 1-[(dimethylamino)sulfonyl]prolinate" is not directly mentioned in the provided papers. However, the papers do discuss various related sulfonyl compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the use of dimethyl sulfide as a catalyst and methyl donor in methylation reactions is highlighted, which could be relevant to the synthesis of sulfonyl-containing compounds like "this compound" .

Synthesis Analysis

The synthesis of sulfonyl compounds can be achieved through different methods. One approach is the palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite as a sulfur dioxide surrogate and methyl source, which could potentially be applied to the synthesis of "this compound" . Another method involves the use of dimethyl sulfoxide as a synthon in organic chemistry, where it can act as a building block for various functional groups, including sulfonyl derivatives .

Molecular Structure Analysis

The molecular structure of sulfonyl compounds can be complex and is often elucidated using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was assigned using these techniques and confirmed by X-ray diffraction . These methods could similarly be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

Sulfonyl compounds can participate in various chemical reactions. The papers describe the use of dimethyl sulfide and dimethyl sulfoxide in methylation reactions, which could be relevant to the chemical reactions involving "this compound" . Additionally, the electrochemical synthesis of methyl sulfoxides from thiophenols/thiols and dimethyl sulfoxide indicates the versatility of sulfonyl compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary widely. The papers do not provide specific details on the properties of "this compound", but they do discuss properties of related compounds. For instance, the neutral and distillable nature of dimethyl sulfide allows for straightforward workup and purification procedures in methylation reactions . The reactivity and solubility of sulfonyl compounds in different solvents are also important considerations, as seen in the permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide .

科学的研究の応用

Organic Synthesis and Chemical Properties

- The study on molecular association of water-soluble calixarenes with several stilbene dyes highlights the importance of dimethylamino derivatives in understanding complex formation and its potential applications in determining cationic surfactant concentrations through spectrophotometric methods (Nishida et al., 1997).

- Research on sulfenylation of pyrroles and indoles illustrates the synthetic utility of dimethylamino and sulfonate functionalities in constructing complex organic frameworks, furthering the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Gilow et al., 1991).

Biological Effects and Applications

- A significant study on DMSO (dimethyl sulfoxide), a related solvent, elucidates its impact on human cellular processes and the epigenetic landscape, indicating the profound biological effects of such compounds and cautioning against their unconsidered use, especially in sensitive applications like cryopreservation (Verheijen et al., 2019).

Materials Science and Engineering

- The synthesis and analysis of new π-conjugated organic materials based on methyl pyridinium compounds reveal how derivatives of dimethylamino groups play a crucial role in developing advanced materials with potential applications in optics and electronics (Antony et al., 2019).

Safety and Hazards

特性

IUPAC Name |

methyl 1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKMFRSBQVXKOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

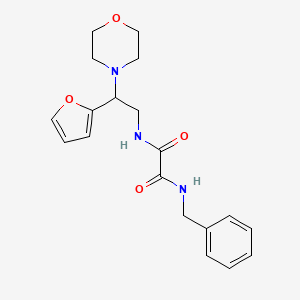

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

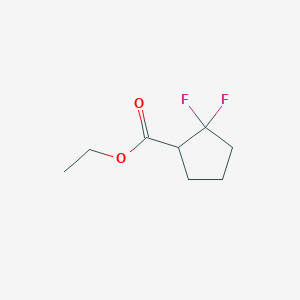

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

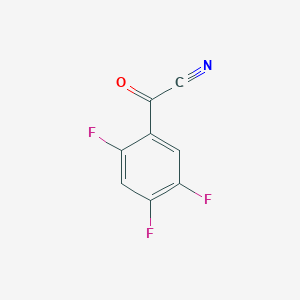

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2508173.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)